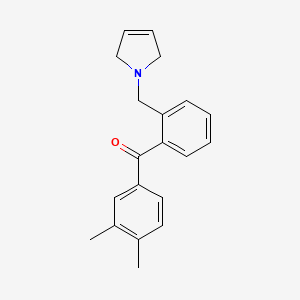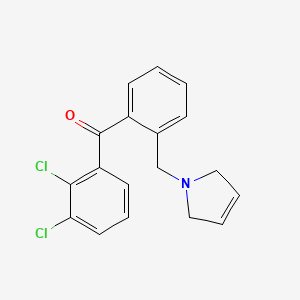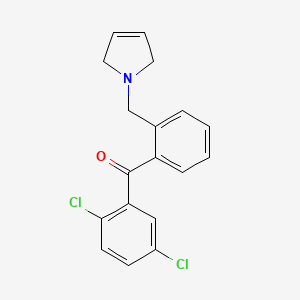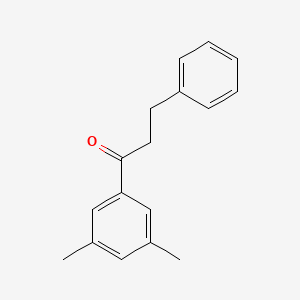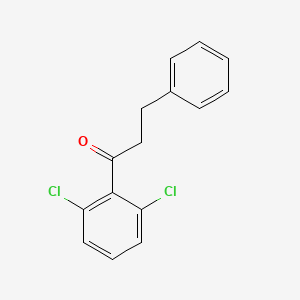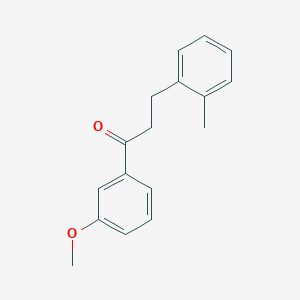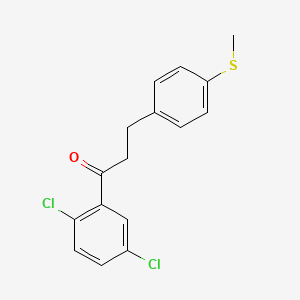
2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone (DCPMP) is an organochlorine compound that has been used for various scientific applications, including synthesis, research, and laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 302.07 g/mol and a melting point of 126-127 °C. DCPMP has a strong odor and is soluble in water and methanol. It is commonly used as a reagent in organic synthesis, and is also used in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a probe for studying biochemical and physiological processes, and as a tool for drug design. It has also been used to study the structure and function of proteins, enzymes, and other biomolecules.
Mécanisme D'action
2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is thought to bind to the active site of these enzymes, preventing them from catalyzing the metabolic reaction.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of other enzymes, including those involved in the metabolism of fatty acids and cholesterol. In addition, this compound has been shown to inhibit the activity of enzymes involved in the production of nitric oxide, a compound involved in the regulation of blood pressure and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone has several advantages for laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is relatively easy to synthesize. In addition, it has a low toxicity and is relatively stable. However, there are also some limitations to using this compound in laboratory experiments. It has a strong odor and is not very soluble in water, which can make it difficult to work with. In addition, it is not very stable and can decompose over time.
Orientations Futures
There are several potential future directions for research involving 2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone. It could be used to study the structure and function of other enzymes, as well as the effects of drugs and other compounds on these enzymes. It could also be used to develop new drugs and other compounds that target specific enzymes. In addition, it could be used to study the effects of environmental pollutants on enzymes and other biological processes. Finally, it could be used to study the effects of diet and lifestyle on enzyme activity and other biochemical processes.
Méthodes De Synthèse
2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone can be synthesized via a two-step reaction. The first step involves the reaction of 4-thiomethylphenol with 2,5-dichloro-3-nitropropiophenone in the presence of a base such as sodium hydroxide. The second step involves the reduction of the nitro group to an amine group using a reducing agent such as sodium borohydride.
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-10-12(17)5-8-15(14)18/h2-3,5-8,10H,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODNHEFJGPHFIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644398 |
Source


|
| Record name | 1-(2,5-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-71-0 |
Source


|
| Record name | 1-(2,5-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
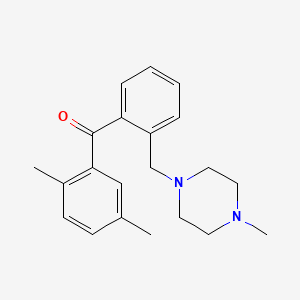

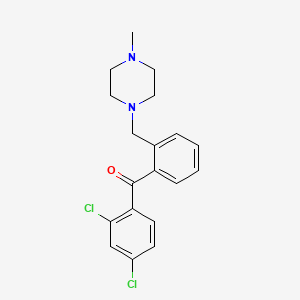
![Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1360483.png)
